(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride

Description

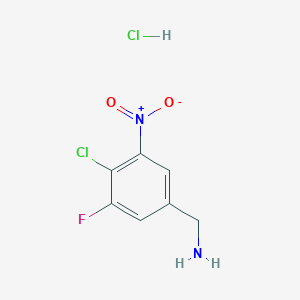

(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₇H₇Cl₂FN₂O₂ (calculated molecular weight: 240.51 g/mol). Its structure features a phenyl ring substituted with chlorine (position 4), fluorine (position 3), and a nitro group (position 5), with a methanamine moiety attached to the aromatic core and stabilized as a hydrochloride salt.

Properties

IUPAC Name |

(4-chloro-3-fluoro-5-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2.ClH/c8-7-5(9)1-4(3-10)2-6(7)11(12)13;/h1-2H,3,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTJFSSYJCRJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride typically involves the nitration of 4-chloro-3-fluorotoluene, followed by reduction and subsequent amination. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction, and finally, amination using ammonia or an amine source .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, depending on the specific reagents and conditions used .

Scientific Research Applications

(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and nitro groups can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Cores

- Target Compound : The phenyl ring with halogen and nitro groups provides strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions. The 5-nitro group may facilitate reduction to amines, a common step in drug synthesis.

- Heterocyclic Analogs : Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (thiazole) and (3-(4-fluorophenyl)isoxazol-5-yl)methanamine hydrochloride (isoxazole) exhibit altered electronic properties due to heteroatoms (S, O, N), which influence hydrogen bonding and bioavailability .

Halogen and Nitro Substituent Effects

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to fluorine. The 4-Cl/3-F combination in the target compound could optimize metabolic stability and target binding in drug design.

- Nitro Group Position : The 5-nitro substituent in the target contrasts with the 3-nitro group in (4-Fluoro-3-nitrophenyl)methanamine hydrochloride . Positional differences affect resonance stabilization and reactivity in subsequent transformations (e.g., nitro reduction).

Physical Properties

Biological Activity

(4-Chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H7ClF N2O2

- Molecular Weight : 194.6 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic route includes:

- Nitration : Introduction of the nitro group onto the phenyl ring.

- Halogenation : Substitution reactions to introduce chlorine and fluorine atoms.

- Amine Formation : Conversion of the nitro group to an amine through reduction processes.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its effectiveness against Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The compound demonstrated significant activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 8 | 4 |

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, molecular docking studies revealed that compounds similar to this compound effectively bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells . The compound demonstrated cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It has been shown to bind to hydrophobic pockets in proteins, affecting their function and leading to biological responses such as apoptosis in cancer cells .

Case Studies

- Antibacterial Efficacy Against Resistant Strains :

- Cytotoxicity in Cancer Research :

Q & A

Q. Critical Parameters :

- Solvent polarity (e.g., THF vs. DMF) impacts reaction rates.

- Temperature control (e.g., 0–25°C) minimizes byproducts like dehalogenated species .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amine protonation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] peak) .

- X-ray Crystallography : Resolves crystal structure and salt formation (hydrochloride confirmation) .

Basic: How is the biological activity of this compound assessed in preliminary studies?

Answer:

- Radiolabeled Binding Assays : Measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using H-labeled ligands .

- Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP1A2) via fluorogenic substrates .

- Dose-Response Curves : Establish EC/IC values in cell-based models (e.g., neuronal cells) .

Q. Key Considerations :

- Solubility in assay buffers (enhanced by hydrochloride salt) .

- Stability under physiological pH (e.g., 7.4) to avoid false negatives .

Advanced: How can researchers optimize synthetic yield under varying reaction conditions?

Answer:

A Design of Experiments (DOE) approach is recommended:

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C in DMF with 5% Pd/C) .

- Byproduct Analysis : Use LC-MS to trace dehalogenation or over-reduction pathways .

Q. Example Optimization Table :

| Condition | Low Yield (30%) | High Yield (75%) |

|---|---|---|

| Solvent | Ethanol | DMF |

| Catalyst | 2% Pd/C | 5% Pd/C |

| Temperature | 25°C | 60°C |

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint detection methods (fluorescence vs. luminescence) .

- Pharmacokinetic Factors : Poor membrane permeability or rapid metabolism in certain models .

- Salt Form Stability : Hydrolysis of the hydrochloride salt in aqueous buffers at non-optimal pH .

Q. Mitigation Strategies :

- Standardize assay protocols across labs (e.g., ATP levels for viability normalization).

- Conduct ADME profiling to assess bioavailability and metabolite interference .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Molecular Docking : Simulate binding to receptor active sites (e.g., serotonin 5-HT using AutoDock Vina) .

- QSAR Models : Relate substituent electronegativity (e.g., fluorine at position 3) to activity trends .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Key Insight :

The 3-fluoro substituent enhances target selectivity by forming hydrogen bonds with conserved residues (e.g., Tyr370 in CYP1A2) .

Advanced: How do structural analogs of this compound compare in activity?

Answer:

Modifying substituents alters target engagement and metabolic stability. Example analogs:

| Analog Substituents | Notable Activity Differences | Reference |

|---|---|---|

| 4-Bromo-3-nitro | Lower CYP1A2 inhibition | |

| 3-Fluoro-5-methyl | Enhanced serotonin affinity | |

| 4-Chloro-5-methoxy | Reduced plasma stability |

Design Strategy :

Introduce electron-withdrawing groups (e.g., nitro) to improve receptor binding but balance with metabolic liability .

Advanced: What strategies validate the hydrochloride salt’s role in enhancing bioavailability?

Answer:

- Solubility Studies : Compare free base vs. hydrochloride salt in simulated gastric fluid (pH 1.2–6.8) .

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P) .

- In Vivo PK : Administer both forms in rodent models and measure plasma AUC (area under the curve) .

Q. Data Example :

| Form | Solubility (mg/mL) | P (×10 cm/s) |

|---|---|---|

| Free Base | 0.8 | 12.4 |

| Hydrochloride | 15.2 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.